molecular formula C9H13Cl2FN2 B2502837 (R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1260845-74-6

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B2502837
CAS No.: 1260845-74-6
M. Wt: 239.12
InChI Key: ZFFKBCBBODOTJG-KLQYNRQASA-N
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Description

®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidinyl group

Preparation Methods

The synthesis of ®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride, with the CAS number 1260845-74-6, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H13Cl2FN2C_9H_{13}Cl_2FN_2 and a molecular weight of 239.12 g/mol. Its structure features a pyridine ring substituted at the 3-position with a fluorine atom and at the 5-position with a pyrrolidin-2-yl group, which is believed to contribute to its biological activity.

PropertyValue
CAS Number1260845-74-6
Molecular FormulaC₉H₁₃Cl₂FN₂
Molecular Weight239.12 g/mol
Chemical StructureChemical Structure

Neuropharmacological Effects

This compound has been studied for its potential neuropharmacological effects. Preliminary research indicates that it may act as a modulator of neurotransmitter systems, particularly involving dopamine and serotonin receptors. Its ability to cross the blood-brain barrier suggests significant central nervous system effects, making it a candidate for treating neurological disorders such as depression and anxiety .

Antimicrobial Activity

In addition to its neuropharmacological potential, this compound may exhibit antimicrobial properties. Research on related pyrrolidine derivatives has shown varying degrees of antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Fluorine Atom : Electrophilic fluorination reactions are commonly used, employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Construction of the Pyridine Ring : Various methods exist for constructing this ring, including cyclization or functionalization techniques.

Case Studies and Research Findings

  • Neuropharmacology Study : A study investigated the interaction of this compound with various neurotransmitter receptors. Results indicated that it could enhance serotonin receptor activity, suggesting potential applications in mood disorders.
  • Antimicrobial Research : In vitro tests conducted on related pyrrolidine compounds revealed significant antibacterial activity against several strains, including Bacillus subtilis and Pseudomonas aeruginosa. The study reported MIC values indicating effective inhibition of bacterial growth .
  • Pharmacological Profile Analysis : A comparative analysis highlighted that this compound exhibits unique pharmacological profiles due to its stereochemistry and fluorine substitution. This distinguishes it from other similar compounds in terms of receptor binding affinity and biological activity .

Properties

IUPAC Name

3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFKBCBBODOTJG-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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